molecular formula C12H19ClN2O2S B1523718 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride CAS No. 1224170-51-7

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride

Cat. No. B1523718
M. Wt: 290.81 g/mol
InChI Key: JVVDJPBHXFTCSN-UHFFFAOYSA-N
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Description

“2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” is a chemical compound that contains a pyrrolidine ring . Pyrrolidine is a five-membered nitrogen heterocycle used widely by medicinal chemists to obtain compounds for the treatment of human diseases .


Synthesis Analysis

The synthesis of pyrrolidine derivatives can be achieved through various methods. One common approach is ring construction from different cyclic or acyclic precursors . Another method involves the functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The pyrrolidine ring in the molecule contributes to its three-dimensional structure due to the non-planarity of the ring . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding mode to enantioselective proteins .

Scientific Research Applications

Inhibition of Blood Platelet Aggregation

Compounds with pyrrolidine and sulfonyl phenyl ethanamine components have been investigated for their ability to inhibit ADP-induced aggregation of blood platelets. For example, a compound demonstrated inhibition of platelet aggregation both in vitro and ex vivo, although it showed an unfavorable therapeutic ratio in toxicity evaluations (Grisar et al., 1976).

DNA Binding and Nuclease Activity

Studies on Cu(II) complexes with ligands featuring similar structural motifs have shown significant DNA binding propensity and nuclease activity, suggesting potential applications in targeting specific DNA sequences for therapeutic or research purposes (Kumar et al., 2012).

Catalytic Activities in Organic Synthesis

Research has also delved into compounds with pyrrolidine and phenyl sulfonyl groups for their catalytic activities in organic reactions, such as transfer hydrogenation of ketones. These studies provide insights into the development of new catalysts for synthetic chemistry applications (Kumah et al., 2019).

Synthesis of Highly Functionalized Compounds

The use of related compounds in multicomponent reactions has been explored for the synthesis of highly functionalized compounds. Such synthetic routes offer efficient paths to complex molecules with potential pharmacological activities (Alizadeh et al., 2007).

Pharmacological Characterization

Compounds structurally similar to 2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine have been characterized for their pharmacological properties, such as κ-opioid receptor antagonism. This research contributes to understanding the therapeutic potential of such compounds in treating conditions like depression and addiction (Grimwood et al., 2011).

Monoamine Oxidase Inhibition

Explorations into the monoamine oxidase (MAO) inhibitory effects of compounds with pyrrolidine structures have identified new classes of MAO inhibitors. These findings could lead to the development of novel treatments for neurological disorders (Ding & Silverman, 1992).

Future Directions

The future directions for the study of “2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride” and similar compounds likely involve further exploration of their biological activity and potential applications in medicine .

properties

IUPAC Name

2-(4-pyrrolidin-1-ylsulfonylphenyl)ethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2S.ClH/c13-8-7-11-3-5-12(6-4-11)17(15,16)14-9-1-2-10-14;/h3-6H,1-2,7-10,13H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVVDJPBHXFTCSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)CCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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